![molecular formula C11H19NO B2693911 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one CAS No. 1864998-37-7](/img/structure/B2693911.png)
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one” is a chemical compound that has been studied for its potential applications in the medical field . It has been designated as an orphan medicine for the treatment of acute myeloid leukaemia in the European Union .
Synthesis Analysis
The synthesis of this compound involves structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . A process for the synthesis of a similar compound, pitolisant HCl, from piperidine and 1-bromo-3-chloropropane has been reported .Molecular Structure Analysis
The molecular structure of “3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one” is complex and has been analyzed using X-ray complex structural analysis . The compound binds in the switch-II pocket of KRAS G12C .Chemical Reactions Analysis
The compound has been identified as a potent covalent inhibitor against KRAS G12C . This suggests that it can react with the KRAS protein at a mutated cysteine residue (G12C), which is effective for the treatment of solid tumors .Wissenschaftliche Forschungsanwendungen
Chemical Production and Breakdown Pathways
Research on compounds such as 1,3-propanediol and 2,3-butanediol, which are structurally distinct but share relevance in the context of chemical synthesis and applications, highlights the scientific interest in the production and breakdown of complex organic compounds. These studies focus on biologically produced chemicals, emphasizing the importance of efficient downstream processing to enhance yield, purity, and reduce energy consumption in industrial applications (Xiu & Zeng, 2008). This research underpins the significance of understanding the chemical pathways and methods for the purification and recovery of compounds derived from biotechnological processes.
Antimicrobial Properties and Applications
The exploration of non-antibiotic compounds for their antimicrobial properties against resistant infections underscores the potential of diverse chemical compounds in addressing healthcare challenges. Studies reveal that certain synthetic, non-chemotherapeutic compounds possess broad-spectrum antimicrobial activity, offering a new perspective on managing microbial infections resistant to conventional antibiotics (Kristiansen & Amaral, 1997). This research area is relevant for the development of novel therapeutic applications and the enhancement of antimicrobial strategies.
Biopolymer Applications in Drug Delivery
Investigations into chitosan, a biocompatible and biodegradable polymer, and its applications in controlled drug delivery systems, highlight the potential of using complex organic compounds in biomedical engineering and pharmaceutical sciences. Chitosan's ability to form colloidal particles for drug encapsulation and its high affinity for mucosal membranes make it a valuable material for nonviral gene delivery and the development of innovative drug delivery platforms (Prabaharan & Mano, 2004).
Flavor Compound Production in Foods
Research into branched chain aldehydes, such as 2-methyl propanal and 3-methyl butanal, explores their importance as flavor compounds in food products. The production and degradation of these aldehydes from amino acids are crucial for developing food products with desired flavor profiles. This area of research demonstrates the interdisciplinary approach combining food science, chemistry, and biotechnology to enhance the sensory qualities of food products (Smit, Engels, & Smit, 2009).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation .
Mode of Action
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one interacts with its target, the KRAS G12C protein, by binding in the switch-II pocket . This binding is covalent, meaning it forms a strong and stable bond with the protein .
Biochemical Pathways
The binding of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one to the KRAS G12C protein affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation .
Pharmacokinetics
The compound 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one has high metabolic stability in human and mouse liver microsomes . This suggests that it has good bioavailability, meaning it can be effectively absorbed and utilized by the body .
Result of Action
The action of 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one results in the inhibition of the KRAS G12C protein . This inhibition can lead to a decrease in cellular proliferation and differentiation, which can have a significant impact on the growth of tumors .
Eigenschaften
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMQTVAVKJLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

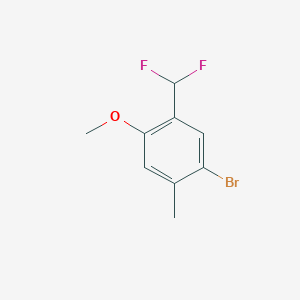
![4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2693829.png)
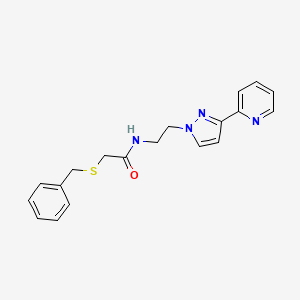
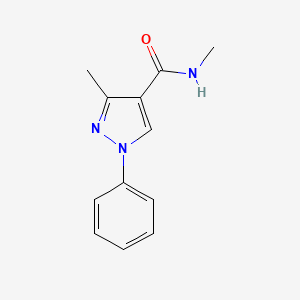
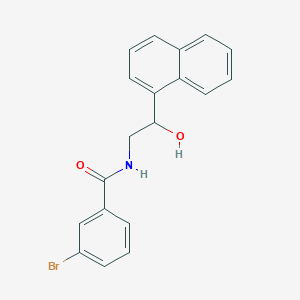
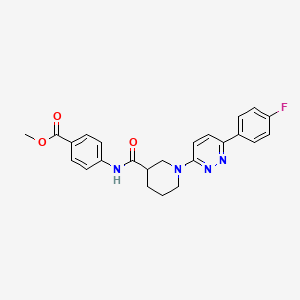
![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)
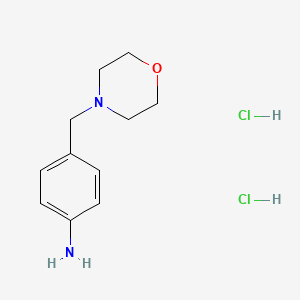
![Methyl 4-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2693844.png)

![8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione](/img/structure/B2693846.png)
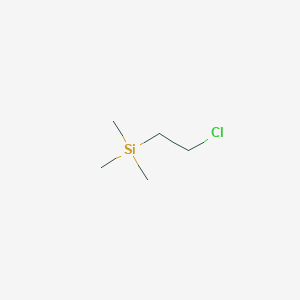

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2693851.png)